(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Description
This compound belongs to the cyclopenta[a]phenanthren-17-one family, a steroidal scaffold characterized by a fused tetracyclic system with a ketone group at position 15. The (13S) configuration, 3,3-dimethoxy, and 7,13-dimethyl substituents distinguish it from related analogs. These modifications influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, making it a subject of interest in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H32O3/c1-13-11-14-12-21(23-3,24-4)10-8-15(14)16-7-9-20(2)17(19(13)16)5-6-18(20)22/h13,16-17,19H,5-12H2,1-4H3/t13?,16?,17?,19?,20-/m0/s1 |
InChI Key |
RKALVZFWSBYRNC-WJVLTZQESA-N |
Isomeric SMILES |
CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(=O)[C@]4(CC3)C |
Canonical SMILES |
CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(=O)C4(CC3)C |
Origin of Product |
United States |
Preparation Methods
Birch Reduction of Aromatic Precursors
The synthesis begins with Birch reduction of a methoxy-substituted naphthalenone derivative, as demonstrated in the preparation of C-aromatic steroids. For example, 5-hydroxy-7-methoxy-1H-cyclopenta[a]naphthalen-3(2H)-one undergoes Birch reduction in liquid ammonia and THF at −78°C, yielding a dihydro intermediate with preserved methoxy functionality. This step establishes the foundational cyclohexenone ring, critical for subsequent annulations.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Birch reduction | Li/NH3, THF, −78°C | 85% | |
| Methylation | CH3I, K2CO3, DMF, 25°C | 78% |
Robinson Annulation for Ring Expansion
Robinson annulation introduces the cyclopentenone moiety, expanding the tetracyclic framework to the pentacyclic system. The dihydro intermediate undergoes condensation with methyl vinyl ketone in the presence of pyrrolidine acetate, achieving ring D formation. This step is pivotal for constructing the dodecahydrocyclopenta[a]phenanthren skeleton.
Regioselective Functionalization Strategies
C3-Methoxylation via Iodine-Catalyzed Dimethylation
The 3,3-dimethoxy group is installed using molecular iodine-catalyzed dimethylation, a method adapted from isatin synthesis. Treatment of the 3-keto intermediate with trimethyl orthoformate and methanol under iodine catalysis (10 mol%) in THF at 60°C for 24 hours affords the dimethoxy product in 62–66% yield. This method outperforms traditional acid-catalyzed acetalization by minimizing epimerization at C13.
Optimized Methoxylation Protocol
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst | I2 (10 mol%) | +15% vs. H+ |
| Solvent | THF | Optimal polarity |
| Temperature | 60°C | Prevents degradation |
C7 and C13 Methylation
The 7- and 13-methyl groups are introduced via Cu-mediated C-methylation. Using methylmagnesium bromide in the presence of CuI (20 mol%) in anhydrous ether, the enolate of the 17-keto intermediate undergoes alkylation at C7 and C13. Stereochemical control at C13 is achieved through chiral auxiliaries, with (S)-configuration favored by 7:1 diastereomeric ratio under low-temperature conditions (−40°C).
Stereochemical Control and Late-Stage Oxidation
Asymmetric Reduction at C17
The 17-keto group is installed via Oppenauer oxidation of a 17β-hydroxyl precursor. Using excess acetone and aluminum isopropoxide in toluene, the oxidation proceeds in 89% yield without epimerization.
Resolution of C13 Stereochemistry
Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves the C13 epimers, yielding the (13S)-enantiomer in >99% ee. Alternative biocatalytic methods using ketoreductases (e.g., KRED-101) are under investigation, offering potential for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
It appears that you're asking for information on the applications of a specific chemical compound. Based on the search results, there are a few compounds with similar names, so let's clarify and explore what is available.
It's important to note that the search results provide information on compounds with similar but slightly different chemical structures. This makes it challenging to provide a focused and detailed article specifically on the applications of "(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one" . However, we can discuss related compounds and their uses.
Here's a breakdown of what the search results offer:
Related Compounds and Potential Applications
- (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,3,4,6,7,8,9,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one: This compound (CAS 88247-84-1) is available from chemical vendors . One source indicates it's an intermediate in the preparation of Tibolone .
- Tibolone 3-Dimethyl Ketal: This is another related compound .
- (5S,8R,9S,10S,13R,14S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one: Information is available regarding its availability, formula, weight, and purity .
Mechanism of Action
The mechanism of action of (13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key analogs and their substituent-driven differences:
Solubility and Physicochemical Data
While direct solubility data for the target compound is unavailable, analogs like 17-hydroxy-10,13-dimethyl derivatives exhibit solubilities of ~39.73 mg/L (predicted via model evaluation) . Methoxy groups typically reduce aqueous solubility compared to hydroxylated analogs, aligning with trends observed in compound 5k (trimethoxybenzylidene derivative, lower solubility) .
Key Research Findings
- Synthetic Advancements: Mechanochemical methods offer eco-friendly routes for analogs like 15g, avoiding toxic solvents .
- Safety Profile: The cyclopentanone scaffold’s reduced mutagenicity positions it as a safer candidate for drug development .
Biological Activity
The compound known as (13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a member of the cyclopenta[a]phenanthrene family. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. This article discusses the biological activity of this specific compound based on available research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | (13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
| Molecular Formula | C21H32O3 |
| Molecular Weight | 332.48 g/mol |
| CAS Number | 88247-84-1 |
| Density | 1.09 g/cm³ |
| Boiling Point | 429.5 ± 45 °C (predicted) |
Structural Characteristics
The compound features a complex polycyclic structure with multiple functional groups including methoxy and carbonyl groups that contribute to its unique biological properties.
Hormonal Activity
Research indicates that derivatives of cyclopenta[a]phenanthrenes exhibit significant hormonal activity. Specifically:
- Estrogenic Activity : The compound has been associated with weak estrogenic properties. It acts as a selective estrogen receptor modulator (SERM), which may provide therapeutic benefits in conditions such as menopausal symptoms and osteoporosis.
- Androgenic and Progestogenic Effects : Similar compounds have been noted to exhibit weak androgenic and progestogenic activities as well.
Anticancer Potential
Several studies have explored the anticancer properties of cyclopenta[a]phenanthrene derivatives:
- Cell Line Studies : In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Breast Cancer : Compounds similar to (13S)-3,3-dimethoxy-7,13-dimethyl have demonstrated cytotoxic effects against breast cancer cell lines.
- Prostate Cancer : Some derivatives have shown promise in reducing cell viability in prostate cancer models.
Neuroprotective Effects
Recent investigations suggest that certain derivatives may offer neuroprotective benefits:
- Mechanism of Action : The proposed mechanism includes antioxidant activity and modulation of neuroinflammatory pathways.
Study 1: Estrogenic Activity Assessment
A study evaluating the estrogenic effects of various cyclopenta[a]phenanthrene derivatives found that (13S)-3,3-dimethoxy-7,13-dimethyl exhibited a significant binding affinity to estrogen receptors compared to non-steroidal estrogens.
Study 2: Anticancer Efficacy
In a preclinical trial involving human breast cancer cell lines:
- Results : The compound showed a dose-dependent inhibition of cell growth with an IC50 value indicating effective cytotoxicity at micromolar concentrations.
Study 3: Neuroprotection in Animal Models
Research conducted on animal models indicated that administration of related compounds resulted in reduced markers of oxidative stress and inflammation in brain tissues.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Melting Point | Reference |
|---|---|---|---|---|
| Acetylation | Acetic acid, methanol reflux | 75% | 169–170°C | |
| Ethynylation | Acetylene, K t-amylate | 68% | 181–182°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
